

# Technical Guide: Spectroscopic Profiling of (Piperidin-4-ylmethyl)boronic acid[1]

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## Compound of Interest

Compound Name: (Piperidin-4-ylmethyl)boronic acid

Cat. No.: B13455423

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## Executive Summary & Molecular Context

**(Piperidin-4-ylmethyl)boronic acid** (CAS: 1432682-62-0, HCl salt often cited) is a bifunctional building block utilized in the synthesis of serine protease inhibitors and peptidomimetics.[1] Its structure features a secondary amine (piperidine) capable of hydrogen bonding and a boronic acid moiety that serves as a reversible covalent "warhead" for serine residues or a coupling partner in Suzuki-Miyaura reactions.[1]

**Key Technical Challenge:** The molecule exhibits dynamic speciation. In solution, it exists in an equilibrium between the free trigonal boronic acid, the tetrahedral boronate anion, and cyclic boroxine trimers.[1] Furthermore, the basic piperidine nitrogen introduces pH-dependent zwitterionic possibilities.[1] Accurate characterization requires specific solvent conditions to resolve these species.

## Spectroscopic Data Summary

Note: Values below represent the consensus of theoretical prediction and analogous experimental data for the hydrochloride salt in D<sub>2</sub>O, as free base instability often necessitates acidification for storage.

**Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{D}_2\text{O}$ ,  $\text{pH} < 2$ )**

Position	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
B-CH <sub>2</sub>	0.75 – 0.85	d ( $J \approx 7.0$ Hz)	2H	Diagnostic: Highly shielded methylene alpha to Boron.[1]
Ring C3/C5-H	1.35 – 1.50	m	2H	Axial protons, shielded by ring current.[1]
Ring C4-H	1.65 – 1.80	m	1H	Methine bridgehead.
Ring C3/C5-H	1.85 – 1.95	d (broad)	2H	Equatorial protons.[1]
Ring C2/C6-H	2.85 – 2.95	td	2H	Axial protons alpha to Nitrogen.
Ring C2/C6-H	3.30 – 3.40	d (broad)	2H	Equatorial protons alpha to Nitrogen.[1]
N-H	Not observed	s (broad)	-	Rapid exchange with $\text{D}_2\text{O}$ .

**Table 2:  $^{11}\text{B}$  NMR &  $^{13}\text{C}$  NMR Profile**

Nucleus	Shift ( $\delta$ ppm)	Morphology	Species/Notes
$^{11}\text{B}$	32.0 – 33.5	Broad Singlet	Trigonal $\text{sp}^2$ Boron (Acidic pH).[1]
$^{11}\text{B}$	6.0 – 10.0	Sharp Singlet	Tetrahedral $\text{sp}^3$ Boron (Basic pH/Zwitterion). [1]
$^{13}\text{C}$	~44.5	Signal	C2/C6 (Alpha to Nitrogen).[1]
$^{13}\text{C}$	~32.0	Signal	C3/C5.
$^{13}\text{C}$	~29.5	Signal	C4 (Methine).[1]
$^{13}\text{C}$	Broad/Silent	-	C-B: Carbon attached to Boron is often invisible due to quadrupolar relaxation of $^{11}\text{B}$ .

**Table 3: Mass Spectrometry (ESI-MS)**

Ion Mode	m/z (Monoisotopic)	Pattern	Interpretation
Positive (+)	144.12	$[\text{M}+\text{H}]^+$	Base Peak (Calculated for $\text{C}_6\text{H}_{15}\text{BNO}_2$ ).[1]
Positive (+)	126.11	$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$	Dehydration product (Boroxine precursor). [1]
Isotope	1 : 4 Ratio	$^{10}\text{B} : ^{11}\text{B}$	Validation: Distinctive boron isotope envelope.

## Detailed Experimental Protocols

## Protocol A: $^{11}\text{B}$ NMR "Speciation Check" (Self-Validating System)

Purpose: To determine the hybridization state of the boron atom and ensure the boronic acid has not dehydrated irreversibly to an insoluble anhydride.[1]

- Preparation: Dissolve 10 mg of the sample in 0.6 mL of  $\text{D}_2\text{O}$ .
- Acquisition (Acidic): Record the  $^{11}\text{B}$  NMR spectrum.
  - Expectation: A broad peak at  $\sim 32$  ppm indicates the free boronic acid ( $\text{sp}^2$ ).
- Validation Step (Titration): Add 20  $\mu\text{L}$  of 1M NaOD (or NaOH) to the NMR tube. Shake and re-acquire.
  - Causality: Hydroxide ions coordinate to the empty p-orbital of boron.
  - Result: The peak must shift upfield to  $\sim 5\text{--}10$  ppm ( $\text{sp}^3$ ).[1]
  - Pass Criteria: If the peak remains at 32 ppm or disappears without a new peak appearing, the sample is degraded or insoluble.[1]

## Protocol B: HPLC-MS Purity Profiling

Purpose: To separate the boronic acid from potential boroxine trimers and starting materials (e.g., 4-methylenepiperidine).[1]

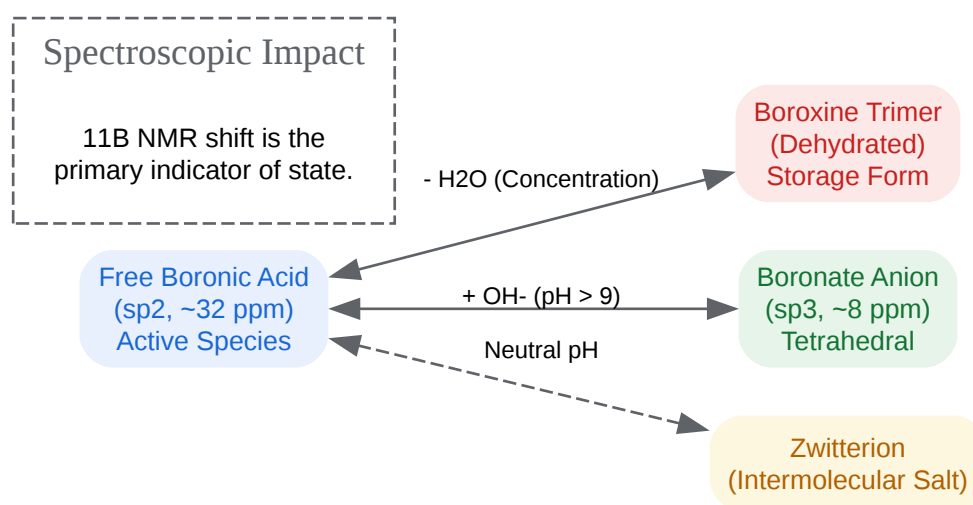
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu\text{m}$ ).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent peak tailing of the amine).[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes.
- Detection: UV (210 nm) and ESI-MS (+).[1]

- Note: Boronic acids often elute as broad peaks or double peaks due to on-column equilibrium between the monomer (acid) and trimer (boroxine).[1] This is an artifact of the method, not necessarily impurity.

## Mechanistic Visualization

### Diagram 1: Dynamic Equilibrium & Speciation

This diagram illustrates the structural changes the molecule undergoes based on pH and concentration, which directly impacts the observed spectroscopic data.[1]

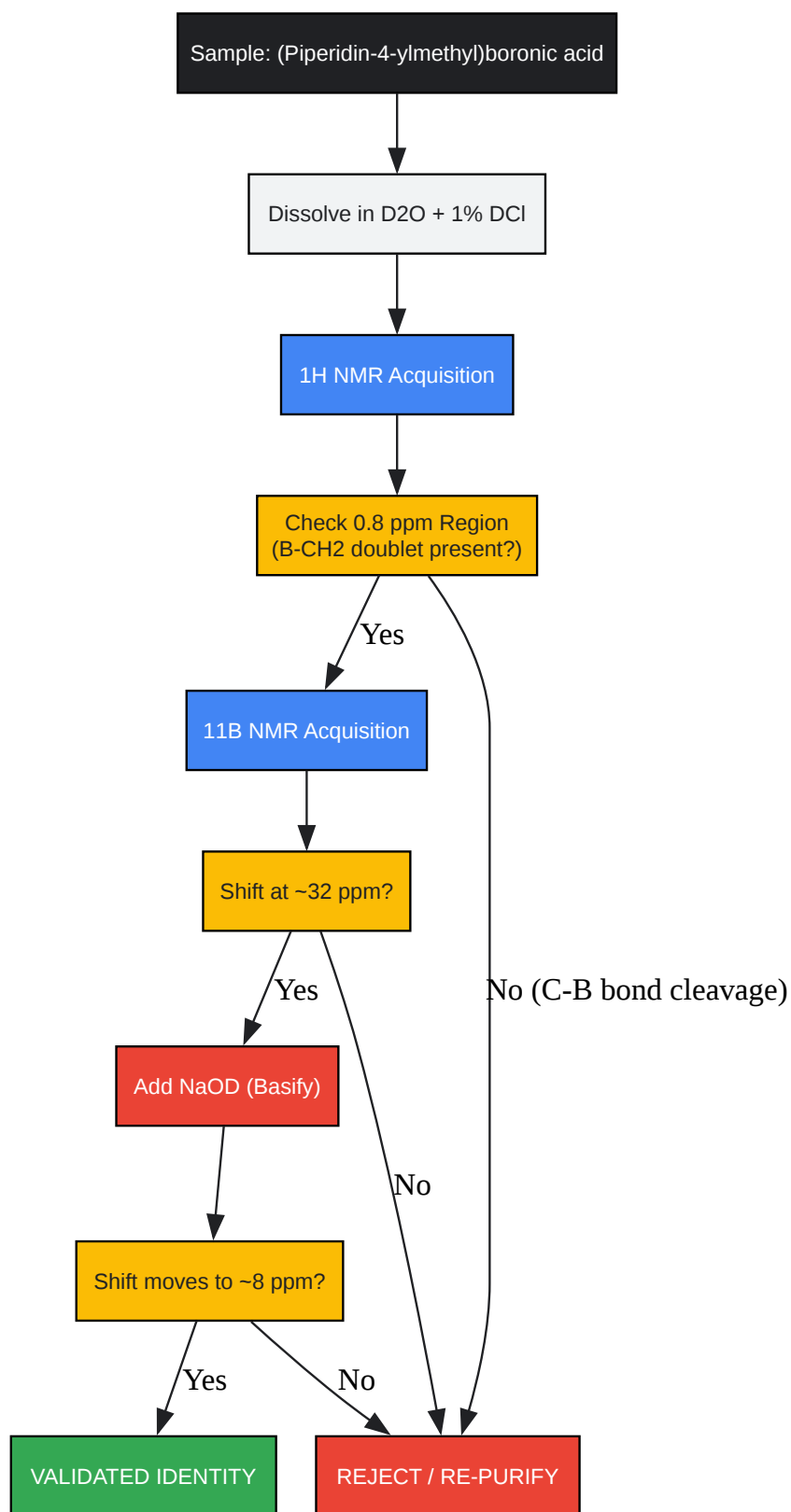


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Caption: Equilibrium states of **(Piperidin-4-ylmethyl)boronic acid**. <sup>11</sup>B NMR shifts correlate to the hybridization change from sp<sup>2</sup> (Acid) to sp<sup>3</sup> (Boronate).[1]

### Diagram 2: Characterization Workflow

A logical decision tree for validating the compound's identity and purity.



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Caption: Step-by-step validation workflow ensuring integrity of the C-B bond and boronic acid functionality.

## References

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